molecular formula C13H11F2N3O B5755557 N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5755557
M. Wt: 263.24 g/mol
InChI Key: XNGFBNPAHMGABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea (DFMU) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a urea derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for the treatment of certain diseases. In

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea works by binding to the active site of urease, thereby preventing the enzyme from breaking down urea into ammonia and carbon dioxide. This inhibition of urease activity can have a variety of downstream effects on physiological processes, depending on the specific context in which it is used.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in studies of the effects of urease inhibition on Helicobacter pylori, the bacterium responsible for many cases of stomach ulcers, N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to reduce bacterial colonization and inflammation in the stomach.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its specificity for urease inhibition, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea, including its use as a therapeutic agent for the treatment of diseases associated with urease activity, such as stomach ulcers and kidney stones. Additionally, further studies could explore the potential use of N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea as a tool for studying other enzymes and physiological processes.

Synthesis Methods

N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized through a variety of methods, including the reaction of 2,4-difluoroaniline with 3-methyl-2-pyridyl isocyanate in the presence of a base. This method has been shown to produce high yields of N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea with good purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been used extensively in scientific research as a tool for studying the mechanisms of action of certain enzymes. Specifically, it has been used as an inhibitor of the enzyme urease, which is involved in the breakdown of urea in the body. By inhibiting urease, N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)urea can help researchers better understand the role of this enzyme in various physiological processes.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGFBNPAHMGABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6573713

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